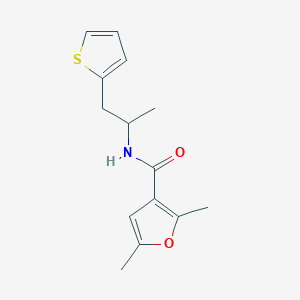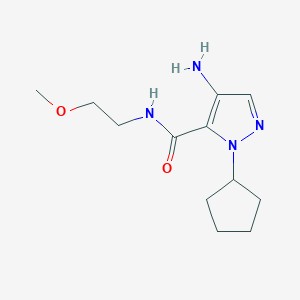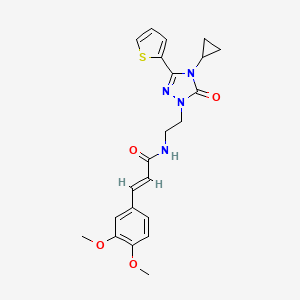
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and has been studied extensively for its ability to modulate the activity of certain ion channels in the brain.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the inhibition of the TRPV1 ion channel. This ion channel is involved in pain perception, and its inhibition leads to a reduction in pain sensation. Additionally, N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have anxiolytic effects, likely due to its ability to modulate the activity of certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. As mentioned, this compound inhibits the TRPV1 ion channel, leading to a reduction in pain sensation. Additionally, N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to modulate the activity of certain neurotransmitter systems in the brain, leading to anxiolytic effects. This compound has also been shown to have anti-inflammatory effects, likely due to its ability to inhibit the activity of the TRPV1 ion channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is its specificity for the TRPV1 ion channel. This allows for targeted investigations into the role of this ion channel in pain perception and other physiological processes. However, one limitation of using this compound is its potential toxicity. High doses of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide have been shown to be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of interest is its potential use as a pain reliever. Further investigations into the mechanism of action of this compound may lead to the development of new pain medications. Additionally, there is potential for the use of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in the treatment of anxiety disorders. Future research may also investigate the potential use of this compound in the treatment of other conditions, such as inflammation and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with propargyl bromide in the presence of a palladium catalyst. The resulting product is then reacted with piperidine-2-carboxylic acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its ability to modulate the activity of certain ion channels in the brain. Specifically, this compound has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception. This has led to investigations into the potential use of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide as a pain reliever.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c1-2-8-19-9-4-3-5-14(19)15(20)18-11-6-7-13(17)12(16)10-11/h1,6-7,10,14H,3-5,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNHKIAHOGHMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2839674.png)
![2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2839676.png)
![2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B2839677.png)

![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)

![1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester](/img/structure/B2839685.png)




![7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2839695.png)

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839697.png)